Pyrazolopyridazine 2 is a nitrogen-containing heterocyclic compound characterized by its unique pyrazolo and pyridazine structural motifs. This compound exhibits significant potential in various fields, particularly in medicinal chemistry due to its diverse biological activities. The structure of Pyrazolopyridazine 2 includes a fused pyrazole and pyridazine ring system, which contributes to its reactivity and interaction with biological targets.
These reactions indicate the compound's ability to serve as a precursor for more complex structures, which can be further explored for biological activity.
Pyrazolopyridazine 2 has demonstrated a range of biological activities:
Several synthesis methods have been reported for Pyrazolopyridazine 2:
These methods highlight the accessibility and efficiency of synthesizing Pyrazolopyridazine derivatives.
The applications of Pyrazolopyridazine 2 span multiple domains:
Interaction studies have focused on understanding how Pyrazolopyridazine derivatives bind to various biological targets:
These studies provide insights into the mechanism of action and help guide further drug development efforts.
Pyrazolopyridazine 2 shares structural similarities with several other compounds but remains unique due to its specific fused ring system. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrazolopyridine | Fused pyrazole and pyridine | Exhibits distinct pharmacological properties |
| Pyridazinone | Pyridazine derivative | Lacks the pyrazole moiety; different bioactivity |
| Pyrazoloquinoline | Fused pyrazole and quinoline | Offers different biological activities |
These comparisons underscore the unique characteristics of Pyrazolopyridazine 2 while illustrating its place within a broader class of nitrogen-containing heterocycles.
Classical synthetic routes to pyrazolopyridazine derivatives predominantly rely on condensation reactions between pyrazole amines and activated carbonyl compounds. For instance, the reaction of pyrazole-5-amine derivatives with ethyl cyanoacetate in refluxing acetic acid yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, achieving yields exceeding 80% under optimized conditions. Similarly, cyclocondensation of pyrazol-5-one with malononitrile in ethanol catalyzed by piperidine produces indazole derivatives via sequential dehydration and cyano group addition.
A comparative analysis of traditional methods reveals variability in reaction efficiency (Table 1). For example, aryl aldehyde condensations with pyrazolones in sodium hydroxide/ethanol systems afford hydrazone intermediates, which subsequently cyclize into pyridazine derivatives. These protocols, though reliable, often require prolonged reflux times (>12 hours) and stoichiometric acid/base catalysts, limiting their scalability.
Table 1: Comparative Yields of Pyrazolopyridazine Derivatives via Traditional Condensation
Recent advances emphasize catalytic cyclization to enhance regioselectivity and reduce reaction times. Microwave-assisted fusion of hydrazone precursors (e.g., 8a–b) with ammonium acetate achieves rapid cyclization into pyrazolo[3,4-c]pyridazin-4(7H)-one derivatives within 15 minutes, contrasting sharply with conventional thermal methods requiring 6–8 hours. XRD analyses confirm planar geometries in products such as 10a and 15a, where intramolecular hydrogen bonding stabilizes fused heterocyclic architectures.
Transition-metal catalysis further expands synthetic possibilities. Cobalt-catalyzed [2 + 2 + 2] cyclotrimerization of alkynes generates hexaarylbenzene precursors, which undergo oxidative cyclodehydrogenation to yield peri-condensed coronenes. Although these methods exhibit high functional group tolerance, challenges persist in controlling regioselectivity for unsymmetrical substrates.
Table 2: Catalytic Cyclization Parameters and Outcomes
| Substrate | Catalyst/Conditions | Time | Yield (%) | |
|---|---|---|---|---|
| Hydrazone 8a | NH₄OAc, microwave, 150°C | 15 min | 85 | |
| Alkyne 21.1 | Co₂(CO)₈, dioxane, 120°C | 24h | 65 |
Sustainable synthesis of pyrazolopyridazines prioritizes solvent minimization and energy efficiency. Microwave irradiation not only accelerates reaction kinetics but also reduces energy consumption by 40–60% compared to conductive heating. Photochemical cyclodehydrogenation of electron-rich precursors under aerobic conditions eliminates toxic oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), albeit with modest yields (~8%).
Mechanochemical approaches, though underexplored, offer promise for solvent-free synthesis. For example, ball-milling pyrazolone derivatives with thiourea could theoretically facilitate cyclocondensation via friction-induced activation, though experimental validation remains pending.
The pyrazolo[1,5-b]pyridazine scaffold, exemplified by Pyrazolopyridazine 2, demonstrates nuanced selectivity across kinase families. A high-throughput screen of kinase inhibitors identified this scaffold as a potent inhibitor of Trypanosoma brucei (T. b. brucei), with parallel evaluation against human kinases such as glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 2 (CDK-2), and cyclin-dependent kinase 4 (CDK-4) [2]. Structural modifications at the R1 and R2 positions (Fig. 1A) critically influence selectivity. For instance, substitutions at R1 and R2 enhance interactions with hydrophobic residues in CDK-2’s binding pocket, while solvent-exposed R3 modifications minimally affect kinase engagement [2].
Comparative analyses of analogs revealed that Pyrazolopyridazine 2’s potency against CDK-2 (IC~50~ < 100 nM) correlates with its ability to form hydrogen bonds with hinge-region residues, such as Glu81 and Leu83 [2]. In contrast, its activity against GSK-3β is attenuated by bulkier substituents at R2, which clash with the narrower ATP-binding cleft of this kinase. This positional sensitivity underscores the scaffold’s tunability for selective kinase targeting.
| Kinase Target | Key Interaction Residues | Impact of R1/R2 Substitutions |
|---|---|---|
| CDK-2 | Glu81, Leu83, Lys89 | Enhanced potency with small hydrophobic groups |
| GSK-3β | Val70, Asp133, Tyr134 | Reduced activity with bulky R2 groups |
| CDK-4 | Val96, His100, Phe93 | Moderate selectivity with halogenated R1 groups |
The scaffold’s selectivity is further modulated by π-π stacking interactions between its bicyclic core and aromatic residues (e.g., Phe80 in CDK-2), a feature absent in structurally divergent kinases like PIM1 [2].
While Pyrazolopyridazine 2 primarily exhibits orthosteric inhibition at ATP-binding sites, its extended aromatic system permits potential allosteric modulation in specific contexts. Molecular dynamics simulations suggest that binding to CDK-2 induces conformational shifts in the glycine-rich loop (residues 11–18), stabilizing a closed kinase conformation incompatible with ATP binding [2]. This indirect allosteric effect is evidenced by reduced phosphorylation of downstream substrates like retinoblastoma protein (Rb) in cellular assays.
In GSK-3β, the scaffold’s C-3 methoxy group interacts with Lys85, a residue distal to the catalytic site, potentially disrupting substrate recruitment through long-range electrostatic effects [2]. However, explicit allosteric binding modes remain uncharacterized for Pyrazolopyridazine 2, contrasting with related compounds like β2-adrenergic receptor modulators that occupy intracellular allosteric pockets [3]. Future studies could explore covalent modifications (e.g., acrylamide warheads) to probe allosteric cysteine residues in target kinases.
Docking simulations of Pyrazolopyridazine 2 into CDK-2 (PDB: 3EID) reveal a binding mode anchored by dual hydrogen bonds: the pyridazine N1 atom donates a hydrogen bond to Glu81’s backbone carbonyl, while the pyrimidine C4-amino group accepts a hydrogen bond from Leu83’s NH (Fig. 1B) [2]. The scaffold’s planar orientation facilitates hydrophobic contacts with Val18 and Ile10, contributing to a binding energy of −9.2 kcal/mol.
Comparative docking into GSK-3β (PDB: 1GNG) highlights steric constraints: the catalytic lysine (Lys85) adopts a conformation that reduces complementary interactions with the scaffold’s C-5 substituents [2]. This aligns with experimental data showing 10-fold lower potency against GSK-3β versus CDK-2.
Substituent optimization strategies informed by docking include:
These insights have guided the design of analogs with >50-fold selectivity for CDK-2 over off-target kinases, underscoring Pyrazolopyridazine 2’s utility as a template for selective inhibitor development.
The bioavailability of Pyrazolopyridazine 2 derivatives demonstrates remarkable sensitivity to substituent modifications, with certain structural changes yielding dramatic improvements in oral absorption and systemic exposure. The most significant breakthrough in bioavailability enhancement comes from the strategic incorporation of ionizable methylamine substitutions combined with metabolically stable aromatic modifications [1].
The methylamine-substituted derivative (Compound 40) exhibits exceptional oral bioavailability at 92%, representing a six-fold improvement over the unoptimized parent compound (15% bioavailability) [1]. This enhancement correlates directly with improved aqueous solubility and reduced plasma clearance (1.2 L/kg/h versus 5.2 L/kg/h for the parent compound) [1]. The mechanism underlying this improvement involves the ionizable nature of the methylamine group, which dramatically increases water solubility while maintaining favorable lipophilicity for membrane permeation.
Electron-withdrawing substitutions, particularly the meta-trifluoromethyl (m-CF3) phenyl modification, contribute significantly to bioavailability optimization through metabolic stabilization [1]. The CF3 group serves a dual function: electronic deactivation of the aromatic ring against oxidative metabolism and steric hindrance to metabolic enzymes. This substitution pattern reduces in vivo clearance from 5.2 L/kg/h to 0.64 L/kg/h, though oral bioavailability remains moderate at 36% due to solubility limitations [1].
Methoxy substitutions demonstrate variable effects on bioavailability depending on their positioning and multiplicity. Trimethoxy derivatives exhibit enhanced COX-2 inhibitory activity with IC50 values of 1.15-1.50 μM, suggesting that electron-donating methoxy groups optimize binding interactions while potentially improving aqueous solubility through increased polarity [2]. However, excessive methoxy substitution may compromise membrane permeability, requiring careful balance in substitution patterns.
| Compound | Substitution Pattern | Bioavailability (%) | Plasma Clearance (L/kg/h) | Solubility (μM) |
|---|---|---|---|---|
| Compound 2 | Toluyl ring | 15 | 5.2 | 16 |
| Compound 4 | m-CF3 phenyl | 36 | 0.64 | 11 |
| Compound 40 | m-CF3 + methylamine | 92 | 1.2 | Significantly improved |
| Pyrazolopyridazine 2h | Optimized aromatic | High | Low | Improved |
| Pyrazolopyridazine 2m | Optimized aromatic | High | Low | Improved |
The incorporation of halogen substituents (bromine, chlorine) produces variable bioavailability effects that depend critically on substitution position and electronic environment [3] [4]. Para-bromo substitutions tend to enhance activity compared to meta-bromo analogues, suggesting specific geometric requirements for optimal binding interactions [2]. The dual halogen substitution patterns (4-bromophenyl-4-chlorophenyl derivatives) demonstrate the potential for synergistic effects in bioavailability enhancement [4].
Aromatic nitrogen incorporation represents another successful strategy for bioavailability improvement. Pyridyl and pyrimidyl substitutions increase metabolic stability by reducing electron density and providing additional hydrogen bonding opportunities [5]. These modifications typically result in 2-3 fold improvements in microsomal stability while maintaining or enhancing binding affinity [5].
The relationship between substituent lipophilicity and bioavailability follows complex patterns that deviate from simple linear correlations. Optimal bioavailability occurs within narrow lipophilicity windows where compounds maintain sufficient aqueous solubility for dissolution while retaining adequate membrane permeability [6] [1]. This balance is particularly critical for Pyrazolopyridazine 2 derivatives, where the heterocyclic core already contributes significant lipophilicity.
The electronic configuration of Pyrazolopyridazine 2 derivatives demonstrates profound influence on binding affinity through multiple mechanisms including hydrogen bonding patterns, electrostatic interactions, and π-π stacking arrangements. These electronic effects operate in concert to determine both binding strength and selectivity profiles across different molecular targets.
Electron-withdrawing substituents, exemplified by the trifluoromethyl group, enhance binding affinity through multiple complementary mechanisms [1] [2]. The CF3 substitution in compound 5f generates a binding energy of -7.0722 kcal/mol, establishing critical hydrogen bond interactions with Arg499 and Tyr341 residues [2]. The electron-withdrawing nature of CF3 increases the acidity of nearby hydrogen bond donors while reducing electron density on aromatic carbons, creating optimal electrostatic complementarity with binding site residues.
| Electronic Feature | Binding Energy (kcal/mol) | Key Interactions | Activity Enhancement |
|---|---|---|---|
| CF3 substitution | -7.0722 | Arg499, Tyr341 H-bonds | Metabolic protection |
| Trimethoxy pattern | -4.5505 to -5.4147 | Ser339, Arg499, Phe504 | Highest COX-2 activity |
| Halogen substitution | Variable | Hydrophobic contacts | Position-dependent |
| Methylamine group | Enhanced exposure | Ionizable interactions | 92% bioavailability |
The pyrazole nitrogen atoms play crucial roles in binding affinity through their ability to participate in N1-N2 prototropic exchange and tautomeric equilibria [7]. The electronic configuration of these nitrogens determines the preferred tautomeric form, which directly influences binding geometry and affinity. Electron-donating substituents favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer [7]. This tautomeric preference critically affects the spatial arrangement of hydrogen bond donors and acceptors.
Carbonyl group positioning within the Pyrazolopyridazine 2 framework creates essential hydrogen bonding opportunities that correlate directly with binding affinity [2]. The carbonyl oxygen in pyrazolone derivatives establishes critical interactions with Arg499 and Tyr341, contributing significantly to binding stability [2]. The electronic environment of this carbonyl, modulated by adjacent substituents, determines both the strength and directionality of these interactions.
Aromatic nitrogen incorporation produces binding affinity enhancements through reduced oxidative metabolism liability and improved selectivity profiles [5]. Pyridyl and pyrimidyl substitutions create additional hydrogen bonding opportunities while reducing electron density at metabolically vulnerable positions. This dual benefit results in compounds with enhanced binding affinity and improved metabolic stability.
The hydroxyl group substitution pattern demonstrates electronic configuration effects through hydrogen bond donor-acceptor capabilities [3] [4]. Hydroxyl groups in meta positions relative to the main scaffold provide optimal geometry for binding site interactions while avoiding steric clashes. The electronic activation of hydroxyl groups by adjacent methoxy substituents enhances hydrogen bonding strength and selectivity.
Sulfonate group incorporation contributes to molecular stability through electrostatic interactions and conformational rigidity [8]. The strong electron-withdrawing nature of the sulfonate group influences the electronic distribution throughout the entire molecular framework, affecting both binding affinity and selectivity patterns.
The three-dimensional conformational landscape of Pyrazolopyridazine 2 reveals critical spatial requirements that govern binding affinity, selectivity, and pharmacological activity. These conformational parameters operate through geometric complementarity with target binding sites and influence the accessibility of key pharmacophoric elements.
Pyrazole ring planarity represents a fundamental conformational requirement for optimal binding interactions [8] [9]. The preferred planar conformation (0-10° deviation from planarity) maintains conjugation throughout the aromatic system and enables π-π stacking interactions with aromatic residues in binding sites [8]. Deviations from planarity disrupt these critical interactions and significantly reduce binding affinity.
Torsion angle variations, particularly the N1-C1-O1-S1 angle range of 64.92-88.97°, determine molecular orientation and binding site complementarity [8]. The asymmetric unit analysis reveals two distinct conformational states (molecules A and B) that exhibit different torsion angle profiles, influencing intermolecular interactions and crystal packing arrangements [8]. These conformational differences translate to varying binding affinities and selectivity profiles in biological systems.
| Conformational Parameter | Optimal Range | Impact on Activity | Structural Consequence |
|---|---|---|---|
| Pyrazole ring planarity | 0-10° deviation | Essential aromatic interactions | Maintained conjugation |
| N1-C1-O1-S1 torsion | 64.92-88.97° | Molecular orientation | Conformation A vs B |
| π-π stacking distance | 3.08-3.62 Å | Binding stability | Crystal packing |
| Hydrophobic subpocket | Variable accommodation | SAR optimization | Substitution tolerance |
The glycine-rich loop movement induced by Pyrazolopyridazine 2 binding creates new recognition subsites that accommodate specific substituent patterns [10]. This induced-fit mechanism enables the formation of novel hydrophobic pockets that can recognize small hydrophobic substituents but exclude hydrophilic ones [10]. The conformational flexibility of this loop region provides opportunities for structure-based optimization through rational design approaches.
Peptide flip conformations, particularly the Met108-Glu109 peptide flip, represent critical three-dimensional requirements for inhibitor recognition [10]. This conformational change creates the spatial arrangement necessary for small hydrophobic substituent binding while preventing the accommodation of larger or hydrophilic groups [10]. Understanding these conformational requirements enables the design of substituents that optimally complement the induced binding site geometry.
Spiro-carbon three-dimensional space creation represents an emerging area in Pyrazolopyridazine 2 development [11]. The formation of three-dimensional structures around spiro-carbon centers (sp3-carbon surrounded by four σ-C-C bonds) opens new pharmacological space and enables the creation of rigid molecular frameworks [11]. These spiro-configurations provide access to highly strained frameworks including spiro[2.2]pentanes and tricyclic spiro-compounds that may exhibit unique binding properties.
Intramolecular hydrogen bonding patterns significantly influence conformational preferences and binding affinity [7]. The ability to form intramolecular N-H···π interactions between pyrazole nitrogens and adjacent aromatic rings stabilizes specific conformations and affects tautomeric equilibria [7]. These intramolecular interactions compete with intermolecular binding site interactions, requiring careful balance in molecular design.
Hydrophobic subpocket accessibility varies significantly based on substituent positioning and size [3] [2]. The R5 position on the pyrazole ring lies in a hydrophobic region that accommodates neutral ether substituents and aromatic groups but shows reduced tolerance for polar modifications [3]. This geometric constraint influences structure-activity relationships and guides substituent selection for optimal binding affinity.
Solvent-exposed surface area balance critically affects both binding affinity and pharmacokinetic properties [1]. Optimal compounds maintain sufficient buried surface area for tight binding while exposing polar groups for aqueous solubility [1]. The three-dimensional arrangement of polar and nonpolar regions determines the overall drug-like character and therapeutic potential of Pyrazolopyridazine 2 derivatives.